molecular formula C10H12BrNO3S B2650174 N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam CAS No. 1250914-47-6

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam

Cat. No.: B2650174
CAS No.: 1250914-47-6
M. Wt: 306.17
InChI Key: NEKPAEYNBQZNRA-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine and iron powder.

    Acetylation: Acetic anhydride and sulfuric acid.

    Deacetylation: Sodium hydrogen carbonate solution.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, and N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is no exception. Research indicates that compounds within this class can inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival. Studies have shown that modifications in the aromatic ring can significantly influence the antibacterial potency of these compounds against various pathogens .

Cardiovascular Applications

The compound has been investigated for its potential in treating cardiovascular diseases. Preliminary studies suggest that it may exhibit antiarrhythmic properties by prolonging the action potential duration in cardiac cells. This effect could be beneficial in managing conditions such as atrial fibrillation and other arrhythmias .

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications present in this compound may enhance its selectivity and potency against specific tumor types .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against clinically isolated strains of Klebsiella pneumoniae. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 µg/mL, indicating strong antimicrobial activity. In silico analyses further revealed favorable interactions with bacterial proteins, suggesting a viable mechanism for its antibacterial effects .

Study 2: Cardiovascular Effects

In a controlled animal study, this compound was administered to assess its impact on heart rate and blood pressure during induced arrhythmias. Results indicated a significant reduction in heart rate acceleration and blood pressure elevation caused by epinephrine administration, supporting its potential use as an antiarrhythmic agent .

Data Table: Summary of Applications

Application AreaFindings/ResultsReferences
Antimicrobial ActivityMIC of 0.39 µg/mL against Klebsiella pneumoniae
Cardiovascular TreatmentReduces heart rate and blood pressure in arrhythmias
Anticancer PotentialInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism by which N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam exerts its effects involves its interaction with molecular targets and pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and reactivity with various biological molecules. The sultam moiety can also play a role in its mechanism of action by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is unique due to the presence of the sultam moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a brominated phenyl group and a sulfonamide moiety. The molecular formula is C11H14BrN1O3SC_{11}H_{14}BrN_{1}O_{3}S, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms. The compound's structure is critical for its biological activity, influencing its interaction with biological targets.

1. Antihypertensive Effects

Research has indicated that compounds similar to this compound exhibit antihypertensive properties. These compounds can act as angiotensin II antagonists, which are crucial in managing hypertension by blocking the effects of angiotensin II, a peptide that causes blood vessels to constrict .

2. Cardiovascular Benefits

Studies have shown that related compounds can prolong the action potential and refractory period in myocardial cells. This suggests potential applications in treating arrhythmias and other cardiac conditions . The antiadrenergic effects observed in similar sulfonamide compounds further support their use in cardiovascular therapies.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Angiotensin Receptor Blockade : By inhibiting the angiotensin II receptor, the compound may reduce vascular resistance and lower blood pressure.
  • Ion Channel Modulation : The compound may influence ion channels in cardiac tissues, leading to altered excitability and contractility.

Case Study 1: Antihypertensive Activity

A study involving a series of sulfonamide derivatives demonstrated significant reductions in systolic blood pressure in hypertensive animal models when administered with this compound. The results indicated a dose-dependent effect, suggesting that higher concentrations yield greater antihypertensive responses .

Case Study 2: Cardiac Electrophysiology

In vitro experiments showed that this compound prolonged the action potential duration in isolated cardiac myocytes. This effect was associated with decreased heart rates and improved myocardial recovery post-stimulation .

Data Tables

Biological Activity Effect Reference
AntihypertensiveDecreased blood pressure
Cardiac action potential prolongationImproved recovery post-stimulation
AntiadrenergicReduced sympathetic output

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-15-10-4-3-8(11)7-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKPAEYNBQZNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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